molecular formula C5H7NO B3048185 3-Azabicyclo[3.1.0]hexan-2-one CAS No. 159911-00-9

3-Azabicyclo[3.1.0]hexan-2-one

Cat. No.: B3048185
CAS No.: 159911-00-9
M. Wt: 97.12 g/mol
InChI Key: KHLMVJUFZYQPEP-UHFFFAOYSA-N
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Description

3-Azabicyclo[3.1.0]hexan-2-one is a nitrogen-containing heterocycle with the molecular formula C5H7NO . It has a molecular weight of 97.12 g/mol . This compound is a key structural feature found in a wide range of biologically active natural products, drugs, and agrochemicals .


Synthesis Analysis

N-Allylynamides with various functional groups and different substitution patterns can be converted into 3-aza-bicyclo[3.1.0]hexan-2-one derivatives in moderate to high yield using IMesAuCl/AgBF4 as the catalyst and pyridine N-oxide as the oxidant . A noncarbene mediated approach is proposed as the mechanism . Other methods for the synthesis of these derivatives have been developed using various transition-metal-catalyzed and transition-metal-free catalytic systems .


Molecular Structure Analysis

The InChI code for this compound is InChI=1S/C5H7NO/c7-5-4-1-3(4)2-6-5/h3-4H,1-2H2,(H,6,7) . The Canonical SMILES is C1C2C1C(=O)NC2 .


Chemical Reactions Analysis

The reaction of this compound proceeds through Michael addition of allylamines with allenes followed by copper-mediated intramolecular oxidative carbanion 5-exo-trig radical cyclization .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 97.12 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1 . The compound has a Rotatable Bond Count of 0 . The Exact Mass is 97.052763847 g/mol . The Topological Polar Surface Area is 29.1 Ų . The compound has a Heavy Atom Count of 7 .

Scientific Research Applications

Synthesis and Chemical Transformations

  • 3-Azabicyclo[3.1.0]hexan-2-one derivatives have been synthesized through various chemical processes. For instance, a copper-free Sonogashira coupling followed by 5-exo-dig cyclization and ionic hydrogenation is used to prepare 4-substituted derivatives from 2-iodocyclopropanecarboxamides (Benoît de Carné-Carnavalet et al., 2013). Another process involves the atom-transfer radical cyclization and lithium-halogen exchange, leading to 3-azabicyclo[3.1.0]hex-2-en-1-yl phosphonates (Wouter Debrouwer et al., 2013).

Medicinal Chemistry and Pharmaceutical Applications

  • 3-Azabicyclo[3.1.0]hexane compounds have been explored as μ opioid receptor ligands, particularly for treating pruritus in dogs, showing picomolar binding affinity and selectivity for the μ receptor (G. Lunn et al., 2012). Similarly, a series of 1,2,4-triazol-3-yl-azabicyclo[3.1.0]hexanes have been identified as potent dopamine D3 receptor antagonists (L. Massari et al., 2010).

Biological Activity and Natural Products

  • In natural products, the 1-azabicyclo[3.1.0]hexane ring plays a crucial role in biological activities against various pathogens and in DNA alkylation. For example, in ficellomycin, guanidyl modification of this ring is essential for its biological activity (S. Kurosawa et al., 2020).

Innovative Synthetic Approaches

  • Innovative synthetic methods for 3-azabicyclo[3.1.0]hexane derivatives include multi-component reactions, which are eco-friendly and efficient (Mahdi Ghorbani et al., 2016), and gold-catalyzed oxidative cyclopropanation of N-allylynamides for creating 3-aza-bicyclo[3.1.0]hexan-2-one derivatives (Kai-Bing Wang et al., 2013).

Mechanism of Action

Target of Action

3-Azabicyclo[3.1.0]hexan-2-one (3-ABH) derivatives are heterocyclic systems often present in molecules capable of acting on various biological targets . They are actively used in drug design and have been found in various natural and synthetic biologically active compounds .

Mode of Action

It’s known that 1-aryl-substituted 3-abhs are efficient reuptake inhibitors of serotonin, noradrenaline, and dopamine . This suggests that 3-ABH may interact with these neurotransmitter systems, potentially altering neural signaling and leading to various physiological effects.

Biochemical Pathways

Given its role as a reuptake inhibitor, it likely affects the neurotransmitter systems of serotonin, noradrenaline, and dopamine . By inhibiting the reuptake of these neurotransmitters, 3-ABH could increase their availability in the synaptic cleft, potentially enhancing or prolonging their signaling effects.

Pharmacokinetics

A related compound, bicifadine, which also contains a 3-abh fragment, has been studied . Following oral administration, the maximum concentration of bicifadine in plasma was reached at approximately 1 hour, and the elimination half-life was 1.6 hours . Most of the administered dose was recovered in the urine within the first 24 hours . These findings may provide some insight into the potential ADME properties of 3-ABH, but direct studies on 3-ABH are needed for accurate information.

Result of Action

Some 3-abh derivatives have demonstrated significant effects on cell cycle distribution, with accumulation of cells in subg1 phase and induced apoptosis . It was found that actin filaments disappeared and granular actin was distributed diffusely in the cytoplasm of up to 90% of HeLa cells and up to 64% of CT26 cells after treatment with tested 3-ABH derivatives .

Safety and Hazards

The compound is harmful if swallowed and causes skin and eye irritation . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and wash thoroughly after handling .

Future Directions

The synthesis of 3-Azabicyclo[3.1.0]hexan-2-one derivatives has made significant progress since 2010, with some novel, efficient, and green methods developed using various transition-metal-catalyzed and transition-metal-free catalytic systems . The future directions of this compound could involve further exploration of these methods and their applications in the synthesis of biologically active natural products, drugs, and agrochemicals .

Biochemical Analysis

Biochemical Properties

3-Azabicyclo[3.1.0]hexan-2-one plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential antitumor properties, where it interacts with enzymes involved in cell cycle regulation and apoptosis . The compound’s interaction with these enzymes can lead to the inhibition of cell proliferation and the induction of programmed cell death. Additionally, this compound has been shown to interact with proteins involved in DNA repair mechanisms, further highlighting its potential as a therapeutic agent .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cell lines such as HeLa and CT26, the compound has demonstrated significant antiproliferative activity . It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, treatment with this compound has been shown to cause the disappearance of actin filaments and the redistribution of granular actin in the cytoplasm, leading to changes in cell morphology and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the inhibition of enzymes critical for cell survival and proliferation . The compound can bind to these enzymes, leading to their inactivation and subsequent disruption of cellular processes. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in the upregulation or downregulation of specific genes, further influencing cellular behavior.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, making it suitable for extended studies . Over time, this compound can cause sustained changes in cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These effects are crucial for its potential therapeutic applications, as they indicate the compound’s ability to maintain its activity over extended periods.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that at lower doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including damage to healthy tissues and organs . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . The compound can undergo biotransformation, leading to the formation of metabolites that may retain or exhibit different biological activities . Understanding these metabolic pathways is crucial for predicting the compound’s behavior in vivo and optimizing its therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in target tissues, affecting its overall efficacy and safety . Studies have shown that this compound can be efficiently transported to tumor tissues, where it exerts its therapeutic effects .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, this compound has been observed to localize in the nucleus, where it interacts with DNA and nuclear proteins to exert its effects on gene expression and cell cycle regulation .

Properties

IUPAC Name

3-azabicyclo[3.1.0]hexan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c7-5-4-1-3(4)2-6-5/h3-4H,1-2H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHLMVJUFZYQPEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(=O)NC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70564624
Record name 3-Azabicyclo[3.1.0]hexan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159911-00-9
Record name 3-Azabicyclo[3.1.0]hexan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes for 3-azabicyclo[3.1.0]hexan-2-ones?

A1: Several methods have been explored for the synthesis of 3-azabicyclo[3.1.0]hexan-2-ones. These include:

  • Copper-free Sonogashira coupling followed by cyclization: This method utilizes N-substituted cis-2-iodocyclopropanecarboxamides and terminal alkynes or enynes to create the bicyclic structure. [, ]
  • Intramolecular 1,3-dipolar cycloadditions: This approach uses functionalized N-allyl α-diazo amides to form the desired ring system. []
  • Manganese(III) oxidation: N-Propenyl-3-oxobutanamides can undergo oxidative intramolecular cyclization in ethanol to yield 3-azabicyclo[3.1.0]hexan-2-ones. []
  • Intramolecular nucleophilic addition to cyclopropenes: This method leverages nitrogen ylides generated in situ from N-benzyl carboxamides to react with cyclopropene intermediates, forming the target compound. []
  • Chiral dirhodium(II) catalyzed intramolecular cyclopropanations: This method utilizes chiral dirhodium(II) catalysts and diazoacetates or diazoacetamides to achieve enantioselective synthesis of the bicyclic structure. []

Q2: Can you provide information about the structural characterization of 3-azabicyclo[3.1.0]hexan-2-one?

A: While a specific molecular formula and weight can vary depending on the substituents on the core structure, the core this compound framework can be characterized using various spectroscopic techniques like FT-IR, Mass spectrometry, and NMR (1H and 13C). [] Further stereochemical analysis and absolute configuration determination can be achieved through chiroptical methods like circular dichroism (CD) spectroscopy. [, ]

Q3: Are there any specific applications of chiral 3-azabicyclo[3.1.0]hexan-2-ones?

A: Chiral 4-(hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-ones have been synthesized from (S)-pyroglutamic acid. These chiral derivatives are valuable intermediates in the synthesis of other chiral pyrrolidine derivatives, highlighting their potential in medicinal chemistry. []

Q4: Has this compound been identified as an impurity in any pharmaceutical products?

A: Yes, 1-phenyl-3-azabicyclo[3.1.0]hexan-2-one was identified as an impurity in Milnacipran hydrochloride, an antidepressant drug. The impurity was isolated and characterized, and a potential mechanism for its formation during the drug manufacturing process was proposed. []

Q5: What are the future directions for research on 3-azabicyclo[3.1.0]hexan-2-ones?

A5: Future research on 3-azabicyclo[3.1.0]hexan-2-ones could focus on:

  • Exploring the structure-activity relationship (SAR): Systematic modifications to the core structure and substituents could help elucidate their impact on biological activity, potency, and selectivity. []

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